Triricinolein
Overview
Description
Triricinolein is a triglyceride formed by the acylation of the three hydroxy groups of glycerol with ricinoleic acid, which is (9Z,12R)-12-hydroxydec-9-enoic acid. It is the main constituent of castor oil, making up approximately 90% of its composition . This compound is notable for its unique chemical structure, which includes hydroxyl groups and double bonds, contributing to its diverse range of applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triricinolein can be synthesized through the esterification of glycerol with ricinoleic acid. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of castor oil from the seeds of Ricinus communis. The oil is then subjected to processes such as degumming, neutralization, decolorization, and deodorization to obtain pure this compound . Additionally, enzymatic methods using lipases have been explored for the hydrolysis of castor oil to produce ricinoleic acid, which can then be esterified with glycerol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds and hydroxyl groups, leading to the formation of various oxidation products.
Hydrolysis: In the presence of water and catalysts, this compound can be hydrolyzed to yield glycerol and ricinoleic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, which is commonly used in the production of biodiesel from castor oil.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Transesterification: Methanol or ethanol in the presence of a base catalyst like sodium methoxide is typically used.
Major Products:
Oxidation: Various oxidized derivatives of ricinoleic acid.
Hydrolysis: Glycerol and ricinoleic acid.
Transesterification: Methyl or ethyl esters of ricinoleic acid (biodiesel) and glycerol.
Scientific Research Applications
Triricinolein has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various chemicals and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for triglycerides.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of triricinolein is primarily related to its hydrolysis into ricinoleic acid and glycerol. Ricinoleic acid exerts various biological effects, including anti-inflammatory and antimicrobial activities, by interacting with cellular membranes and enzymes . The hydroxyl group and double bond in ricinoleic acid play crucial roles in these interactions, affecting membrane fluidity and enzyme activity.
Comparison with Similar Compounds
Trilinolein: Another triglyceride, but composed of linoleic acid instead of ricinoleic acid.
Triolein: Composed of oleic acid, lacking the hydroxyl group present in triricinolein.
Tripalmitin: A saturated triglyceride composed of palmitic acid.
Uniqueness of this compound: this compound is unique due to the presence of hydroxyl groups and double bonds in its fatty acid chains, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific reactivity and functionality, such as in the production of biodegradable lubricants and surfactants .
Properties
IUPAC Name |
2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMPKEQAKRGZGQ-VBJOUPRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051926 | |
Record name | Glyceryl triricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
933.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-54-7 | |
Record name | Ricinoleic acid triglyceride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2540-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl triricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl triricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL TRIRICINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ59BAU9ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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